Dicyclohexyl azelate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

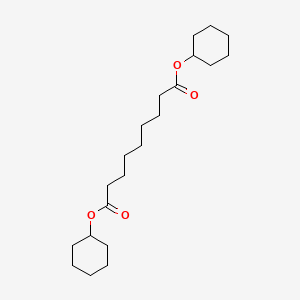

Structure

2D Structure

3D Structure

Properties

CAS No. |

18803-77-5 |

|---|---|

Molecular Formula |

C21H36O4 |

Molecular Weight |

352.5 g/mol |

IUPAC Name |

dicyclohexyl nonanedioate |

InChI |

InChI=1S/C21H36O4/c22-20(24-18-12-6-4-7-13-18)16-10-2-1-3-11-17-21(23)25-19-14-8-5-9-15-19/h18-19H,1-17H2 |

InChI Key |

WDBJAELSRFRZAG-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)OC(=O)CCCCCCCC(=O)OC2CCCCC2 |

Origin of Product |

United States |

Foundational & Exploratory

Dicyclohexyl azelate chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of dicyclohexyl azelate, a diester of azelaic acid. Due to the limited availability of specific experimental data for this compound, this guide also includes relevant information on closely related azelate esters to provide a broader context for its potential properties and applications.

Chemical Structure and Identification

This compound, also known by its IUPAC name 1,9-dicyclohexyl nonanedioate, is a chemical compound with the CAS number 18803-77-5. It is the dicyclohexyl ester of nonanedioic acid (azelaic acid).[1]

Molecular Formula: C₂₁H₃₆O₄[1]

Molecular Weight: 352.51 g/mol

Synonyms:

-

1,9-Dicyclohexyl nonanedioate[1]

-

Azelaic acid, dicyclohexyl ester[1]

-

Nonanedioic acid, dicyclohexyl ester[1]

Below is a 2D representation of the chemical structure of this compound.

Physicochemical Properties

| Property | Value (Di-n-hexyl azelate) | Reference |

| Boiling Point | 216 °C @ 5 Torr | [2] |

| Melting Point | -8 °C | [2] |

| Density | 0.927 g/cm³ @ 20 °C | [2] |

| Solubility | Data not available for this compound. Esters are generally soluble in organic solvents and have low solubility in water. |

Synthesis of this compound

This compound can be synthesized via the Fischer esterification of azelaic acid with cyclohexanol in the presence of an acid catalyst. This is a reversible reaction, and to drive the equilibrium towards the product, an excess of one reactant (typically the alcohol) is used, and the water formed is removed.[3][4]

General Experimental Protocol: Fischer Esterification

This protocol is a general procedure for the synthesis of esters from carboxylic acids and alcohols and can be adapted for the synthesis of this compound.

Materials:

-

Azelaic acid

-

Cyclohexanol (in excess)

-

Acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid)[4]

-

Anhydrous solvent (e.g., toluene)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine azelaic acid, a molar excess of cyclohexanol, and the acid catalyst in toluene.[5]

-

Reaction: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until the theoretical amount of water has been collected or until the reaction is complete as monitored by a suitable technique (e.g., TLC or GC).[5]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with a saturated solution of sodium bicarbonate to neutralize the acid catalyst and any unreacted carboxylic acid.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by vacuum distillation or column chromatography to obtain pure this compound.

-

Spectroscopic Characterization (Predicted)

-

¹H NMR: The spectrum would be expected to show signals corresponding to the protons of the cyclohexyl rings and the methylene protons of the azelaic acid backbone. The protons on the carbon attached to the oxygen of the ester group in the cyclohexyl ring would appear as a multiplet at a downfield chemical shift (around 4.5-5.0 ppm). The methylene protons adjacent to the carbonyl groups of the azelate chain would appear as triplets around 2.2-2.4 ppm. The other methylene protons of the azelate chain and the cyclohexyl rings would appear as a complex multiplet in the upfield region (around 1.2-1.8 ppm).

-

¹³C NMR: The spectrum would show a signal for the carbonyl carbon of the ester at around 173-175 ppm. The carbon of the cyclohexyl ring attached to the oxygen would appear around 70-75 ppm. The methylene carbons of the azelate chain and the other carbons of the cyclohexyl rings would appear in the upfield region (around 20-40 ppm).

-

IR Spectroscopy: A strong absorption band corresponding to the C=O stretching of the ester group would be expected around 1730-1750 cm⁻¹. C-O stretching bands would appear in the region of 1000-1300 cm⁻¹. The spectrum would also show C-H stretching bands for the sp³ hybridized carbons of the cyclohexyl and methylene groups just below 3000 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak [M]⁺. Fragmentation patterns would likely involve cleavage of the ester bond and fragmentation of the cyclohexyl rings and the aliphatic chain.

Potential Applications

While specific applications for this compound are not well-documented, esters of azelaic acid are known for their use in various industries.

-

Plasticizers: Azelate esters are commonly used as plasticizers for polymers such as polyvinyl chloride (PVC) to improve flexibility, particularly at low temperatures.[6]

-

Lubricants: Due to their good thermal stability and low-temperature properties, azelate esters are used as base oils in synthetic lubricants.

-

Cosmetics and Pharmaceuticals: Azelaic acid itself is used in the treatment of acne and other skin conditions.[7] Its esters may be explored as more lipophilic prodrugs to enhance skin penetration.

Toxicity and Safety

There is no specific toxicity data available for this compound. However, azelaic acid is generally considered to have low toxicity.[8] For related compounds like di(2-ethylhexyl) azelate, it is not classified as a hazardous substance.[9] General safety precautions for handling chemicals should be followed.

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[9]

-

Storage: Store in a cool, dry place away from incompatible materials.

References

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. Fischer Esterification [organic-chemistry.org]

- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. CN101020627A - Process of synthesizing 1,4-cyclohexyl dione - Google Patents [patents.google.com]

- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. scipoly.com [scipoly.com]

Synthesis of Dicyclohexyl Azelate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of dicyclohexyl azelate from azelaic acid. The primary synthetic route detailed is the Fischer-Speier esterification, a robust and widely utilized method for the preparation of esters from carboxylic acids and alcohols. This document outlines the reaction pathway, a detailed experimental protocol, expected quantitative data, and methods for characterization, tailored for professionals in research and development.

Reaction Pathway: Fischer-Speier Esterification

The synthesis of this compound is achieved through the acid-catalyzed esterification of azelaic acid with two equivalents of cyclohexanol. This reaction is an equilibrium process. To drive the reaction to completion and achieve a high yield of the diester product, the water generated during the reaction is continuously removed, typically by azeotropic distillation using a Dean-Stark apparatus. The use of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or sulfuric acid (H₂SO₄), is crucial to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.

Caption: Fischer-Speier esterification of azelaic acid with cyclohexanol.

Experimental Protocol

Materials

-

Azelaic Acid (99%)

-

Cyclohexanol (99%)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or concentrated Sulfuric Acid (H₂SO₄)

-

Toluene (anhydrous)

-

Ethyl acetate

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment

-

Three-neck round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation setup (optional, for purification)

Procedure

-

Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser, combine azelaic acid (1.0 eq), cyclohexanol (2.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq).

-

Solvent Addition: Add anhydrous toluene to the flask (approximately 2-3 mL per gram of azelaic acid).

-

Esterification: Heat the reaction mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue the reflux until no more water is collected, which typically takes 4-8 hours.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate.

-

Neutralization and Washing: Transfer the organic layer to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), deionized water, and finally with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent to obtain the final product.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

Caption: A logical workflow for the synthesis and analysis of this compound.

Quantitative Data Summary

The following table presents a summary of the quantitative data for the synthesis of this compound, based on typical Fischer-Speier esterification reactions.

| Parameter | Value | Notes |

| Molar Ratios | ||

| Azelaic Acid : Cyclohexanol | 1 : 2.2 | A slight excess of the alcohol is used to drive the equilibrium. |

| Azelaic Acid : Catalyst | 1 : 0.05 | A catalytic amount is sufficient. |

| Reaction Conditions | ||

| Temperature | ~110-120 °C | Reflux temperature of toluene. |

| Reaction Time | 4 - 8 hours | Dependent on the scale and efficiency of water removal. |

| Yield | ||

| Theoretical Yield | Calculated based on the limiting reagent (Azelaic Acid). | |

| Expected Actual Yield | 85-95% | High yields are typical for this type of reaction with efficient water removal. |

Product Characterization

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic methods. While specific spectral data for this compound is not widely published, the expected characteristics are outlined below based on the compound's structure and data from analogous esters.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit a strong, characteristic absorption band for the ester carbonyl (C=O) stretch in the region of 1730-1740 cm⁻¹ . The broad O-H stretching band of the carboxylic acid starting material (around 2500-3300 cm⁻¹) should be absent in the purified product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum should show a characteristic multiplet for the methine proton of the cyclohexyl ring adjacent to the ester oxygen (-O-CH-) at approximately δ 4.7-4.9 ppm . The methylene protons (α-protons) of the azelate chain adjacent to the carbonyl groups are expected to appear as a triplet around δ 2.2-2.4 ppm . The remaining methylene protons of the azelate chain and the cyclohexyl rings will be observed as a series of complex multiplets in the upfield region, typically between δ 1.2-1.8 ppm .

-

¹³C NMR: The carbon NMR spectrum will be characterized by a signal for the ester carbonyl carbon at approximately δ 173-174 ppm . The carbon of the cyclohexyl ring bonded to the ester oxygen (-O-CH-) should appear around δ 72-74 ppm . The remaining aliphatic carbons of the azelate chain and the cyclohexyl rings will resonate in the region of δ 20-40 ppm .

This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. Researchers are encouraged to optimize the reaction conditions for their specific laboratory setup and scale to achieve the best possible results.

An In-depth Technical Guide to the Physical and Chemical Properties of Dicyclohexyl Azelate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for Dicyclohexyl Azelate is scarce in publicly available literature. The information presented herein combines available computed data for this compound with experimental data for structurally related analogs to provide a comprehensive overview for research purposes. All computed data is clearly identified.

Introduction

This compound (CAS No. 18803-77-5), also known as dicyclohexyl nonanedioate, is the dicyclohexyl ester of azelaic acid. It belongs to the class of dicarboxylic acid esters. While azelaic acid and its other esters have found applications in various fields, including as plasticizers and in dermatology, specific data on this compound is limited.[1][2] This guide aims to consolidate the available information on its physical and chemical properties, provide context through comparison with related compounds, and present a representative synthetic protocol.

Physicochemical Properties

Quantitative data for this compound is primarily based on computational models. These predicted values are useful for initial assessments and modeling but should be confirmed by experimental data.

Properties of this compound (Computed Data)

The following table summarizes the computed physicochemical properties of this compound. These values have been estimated using established computational methods and have not been experimentally verified.

| Property | Value | Unit | Method |

| Identifier Information | |||

| CAS Number | 18803-77-5 | - | - |

| Molecular Formula | C₂₁H₃₆O₄ | - | - |

| Molecular Weight | 352.51 | g/mol | - |

| Computed Physical Properties | |||

| Normal Boiling Point (Tb) | 871.56 | K | Joback Method[3] |

| Normal Melting Point (Tf) | 485.51 | K | Joback Method[3] |

| Critical Temperature (Tc) | 1084.97 | K | Joback Method[3] |

| Critical Pressure (Pc) | 1339.80 | kPa | Joback Method[3] |

| Critical Volume (Vc) | 1.125 | m³/kmol | Joback Method[3] |

| Enthalpy of Fusion (hfus) | 39.39 | kJ/mol | Joback Method[3] |

| Enthalpy of Vaporization (hvap) | 81.51 | kJ/mol | Joback Method[3] |

| Log10 of Water Solubility (log10ws) | -6.35 | - | Crippen Method[3] |

| Octanol/Water Partition Coefficient (logp) | 5.469 | - | Crippen Method[3] |

| McGowan's Characteristic Volume (mcvol) | 299.910 | ml/mol | McGowan Method[3] |

| Computed Thermodynamic Properties | |||

| Standard Gibbs Free Energy of Formation (gf) | -293.00 | kJ/mol | Joback Method[3] |

| Enthalpy of Formation at Standard Conditions (hf) | -857.73 | kJ/mol | Joback Method[3] |

Source: Cheméo[3]

Comparative Experimental Data of Structurally Related Analogs

For comparative purposes, the following tables present experimental data for two related compounds: Di-n-hexyl azelate, which has linear alkyl chains, and Bis(2-ethylhexyl) azelate, which has branched alkyl chains.

Table 2.2.1: Di-n-hexyl azelate (CAS No. 109-31-9)

| Property | Value | Unit |

| Molecular Formula | C₂₁H₄₀O₄ | - |

| Molecular Weight | 356.54 | g/mol |

| Boiling Point | 216 | °C at 5 Torr[4] |

| Melting Point | -8 | °C[4] |

| Density | 0.927 | g/cm³ at 20°C[4] |

Table 2.2.2: Bis(2-ethylhexyl) azelate (CAS No. 103-24-2)

| Property | Value | Unit |

| Molecular Formula | C₂₅H₄₈O₄ | - |

| Molecular Weight | 412.65 | g/mol |

| Boiling Point | >282 | °C |

| Melting Point | -67 | °C |

| Density | 0.92 | g/cm³ |

| Flash Point | 211 | °C |

| Water Solubility | 0.1 | mg/L at 25°C |

Experimental Protocols

General Synthesis of Dialkyl Azelates via Fischer Esterification

This protocol describes a typical acid-catalyzed esterification of azelaic acid with an alcohol. For the synthesis of this compound, cyclohexanol would be used as the alcohol.

Materials:

-

Azelaic acid (1 equivalent)

-

Cyclohexanol (2.2 equivalents)

-

Sulfuric acid (catalytic amount, e.g., 0.05 equivalents) or other acid catalyst like p-toluenesulfonic acid

-

Toluene (as solvent and for azeotropic removal of water)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvents for extraction and purification (e.g., diethyl ether, ethyl acetate)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add azelaic acid, cyclohexanol, and toluene.

-

Catalyst Addition: While stirring, carefully add the catalytic amount of concentrated sulfuric acid to the mixture.

-

Reaction: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until no more water is collected, indicating the reaction is complete.

-

Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation or column chromatography to yield the final product.

Diagram 1: General Workflow for Synthesis of this compound

Caption: A generalized workflow for the synthesis of this compound.

Applications in Drug Development

There is currently no available information in scientific literature or patents to suggest that this compound is being investigated or used in drug development. The parent compound, azelaic acid, is used in dermatology for the treatment of acne and rosacea due to its anti-inflammatory and antimicrobial properties.[2][5] Esters of azelaic acid have been explored in patent literature for potential dermatological applications, with the rationale that the ester form may enhance lipophilicity and skin penetration before being hydrolyzed to the active azelaic acid.[6] However, these explorations do not specifically mention the dicyclohexyl ester.

Signaling Pathways

Due to the lack of research on the biological activity of this compound, there are no described signaling pathways associated with this compound. Research on azelaic acid suggests it may influence mitochondrial function and DNA synthesis in certain cell types, but this has not been studied for its dicyclohexyl ester.[2]

Conclusion

This compound remains a poorly characterized compound. While its basic chemical identity is established, a significant gap exists in the experimental validation of its physical, chemical, and biological properties. The provided computed data and comparative information on its analogs offer a starting point for researchers. Further experimental investigation is necessary to fully elucidate the properties of this compound and to explore its potential applications in materials science, drug development, or other fields.

References

- 1. thechemco.com [thechemco.com]

- 2. Azelaic acid. A review of its pharmacological properties and therapeutic efficacy in acne and hyperpigmentary skin disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemeo.com [chemeo.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. WO2006074379A2 - Methods and compositions involving esters of azelaic acid and other dicarboxylic acids - Google Patents [patents.google.com]

An In-depth Technical Guide on the Solubility of Dicyclohexyl Azelate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Dicyclohexyl azelate is a high-molecular-weight organic compound with the chemical formula C₂₁H₃₆O₄. Its structure, characterized by a nine-carbon dicarboxylic acid backbone and two cyclohexyl ester groups, imparts a significant degree of lipophilicity. Understanding its solubility profile in various organic solvents is paramount for its effective utilization in research and development. Factors influencing its solubility include the polarity of the solvent, temperature, and the presence of other solutes. This guide provides the necessary framework for researchers to systematically determine and report the solubility of this compound.

Quantitative Solubility Data

As of the date of this publication, a comprehensive, publicly available dataset on the quantitative solubility of this compound in a wide array of organic solvents has not been identified. To address this gap, this guide presents a standardized table format for researchers to populate with their experimentally determined data. This will aid in building a robust database for future reference and comparison.

Table 1: Solubility of this compound in Various Organic Solvents at 25°C (298.15 K)

| Solvent | Molar Mass ( g/mol ) | Density (g/mL at 20°C) | Polarity Index | Solubility ( g/100 mL) | Solubility (mol/L) |

| Alcohols | |||||

| Methanol | 32.04 | 0.792 | 5.1 | Data to be determined | Data to be determined |

| Ethanol | 46.07 | 0.789 | 4.3 | Data to be determined | Data to be determined |

| Isopropanol | 60.10 | 0.786 | 3.9 | Data to be determined | Data to be determined |

| Ketones | |||||

| Acetone | 58.08 | 0.791 | 5.1 | Data to be determined | Data to be determined |

| Methyl Ethyl Ketone | 72.11 | 0.805 | 4.7 | Data to be determined | Data to be determined |

| Esters | |||||

| Ethyl Acetate | 88.11 | 0.902 | 4.4 | Data to be determined | Data to be determined |

| Halogenated Solvents | |||||

| Dichloromethane | 84.93 | 1.33 | 3.1 | Data to be determined | Data to be determined |

| Chloroform | 119.38 | 1.49 | 4.1 | Data to be determined | Data to be determined |

| Aromatic Hydrocarbons | |||||

| Toluene | 92.14 | 0.867 | 2.4 | Data to be determined | Data to be determined |

| Aliphatic Hydrocarbons | |||||

| n-Hexane | 86.18 | 0.655 | 0.1 | Data to be determined | Data to be determined |

Experimental Protocols for Solubility Determination

The following section details the recommended experimental methodologies for the quantitative determination of this compound solubility in organic solvents. The isothermal shake-flask method followed by gravimetric analysis is a reliable and widely used technique.

Isothermal Shake-Flask Method

This method is considered the gold standard for determining the equilibrium solubility of a solid in a liquid.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed flasks

-

Thermostatically controlled shaker or water bath

-

Analytical balance (± 0.0001 g)

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Evaporating dishes or pre-weighed vials

-

Drying oven

Procedure:

-

Preparation: Pre-saturate the selected organic solvent with this compound by adding an excess amount of the solid to the solvent in a separate container and stirring for a preliminary period. This minimizes solvent loss during the main experiment.

-

Sample Preparation: Add an excess amount of this compound to a series of scintillation vials or sealed flasks.

-

Solvent Addition: Accurately pipette a known volume (e.g., 10 mL) of the pre-saturated solvent into each vial.

-

Equilibration: Tightly seal the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C). Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). It is advisable to perform a kinetic study to determine the optimal equilibration time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a known volume of the supernatant using a syringe fitted with a pre-warmed (to the experimental temperature) syringe filter to avoid crystallization.

-

Gravimetric Analysis:

-

Dispense the filtered aliquot into a pre-weighed, dry evaporating dish or vial.

-

Record the exact mass of the solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a fume hood.

-

Dry the remaining solid (this compound) in a drying oven at a temperature below its melting point until a constant weight is achieved.

-

Record the final mass of the solid.

-

-

Calculation:

-

Calculate the mass of the dissolved this compound.

-

Calculate the volume of the solvent from the mass of the solution and the mass of the dissolved solute, using the known density of the solvent at the experimental temperature.

-

Express the solubility in g/100 mL and mol/L.

-

Alternative Analytical Techniques

For more rapid or automated analysis, other techniques can be employed to determine the concentration of the saturated solution:

-

High-Performance Liquid Chromatography (HPLC): A calibrated HPLC method can be used to quantify the concentration of this compound in the filtered supernatant.

-

UV-Vis Spectroscopy: If this compound exhibits a suitable chromophore, a calibration curve can be established to determine its concentration in the saturated solution.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

This technical guide serves as a foundational resource for researchers and professionals investigating the solubility of this compound in organic solvents. While specific quantitative data is currently lacking in the public domain, the provided experimental protocols and data presentation standards offer a clear pathway for obtaining and reporting this critical information. The systematic determination and dissemination of such data will significantly benefit the scientific and industrial communities by enabling more efficient and effective formulation and process development.

An In-depth Technical Guide to the Thermal Stability and Decomposition of Dicyclohexyl Azelate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available literature does not provide specific quantitative data on the thermal stability and decomposition of pure dicyclohexyl azelate. This guide offers a comprehensive overview based on the thermal behavior of analogous compounds, theoretical decomposition pathways, and standardized experimental protocols for thermal analysis.

Introduction

This compound is a diester of azelaic acid and cyclohexanol, utilized primarily as a plasticizer. Its thermal stability is a critical parameter, influencing its processing, application, and degradation profile. Understanding its behavior at elevated temperatures is essential for ensuring product integrity, predicting shelf-life, and assessing safety. This guide provides a framework for evaluating the thermal properties of this compound through Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), presents a theoretical consideration of its decomposition, and offers detailed experimental protocols for its characterization.

Theoretical Decomposition Pathways

The thermal decomposition of this compound is expected to proceed through mechanisms common to other aliphatic esters. The primary decomposition route is likely to be a non-radical, intramolecular elimination reaction (pyrolysis) via a six-membered ring transition state, leading to the formation of an alkene and a carboxylic acid. In the case of this compound, this would yield cyclohexene and azelaic acid.

Further heating would lead to the decomposition of azelaic acid. The thermal breakdown of dicarboxylic acids is dependent on the chain length between the carboxyl groups. For longer-chain dicarboxylic acids like azelaic acid, decarboxylation to form a cyclic ketone, cyclopentanone, and carbon dioxide is a plausible pathway.

A proposed logical decomposition pathway is illustrated below:

Thermal Analysis Data

Table 1: Comparative Thermal Analysis Data of Azelate Plasticizers in PVC

| Plasticizer | Onset Decomposition TGA (°C) in PVC | Peak Decomposition TGA (°C) in PVC | Reference |

| Di(2-ethylhexyl) azelate (D2EHAz) | ~250 | 290.83 | [1] |

| Azelaic acid copolyesters | >250 | Varies with composition | [2] |

Note: The provided data is for the plasticizers within a PVC matrix, which can influence thermal stability. The decomposition of the pure plasticizer may occur at different temperatures.

Experimental Protocols

To determine the precise thermal properties of this compound, the following experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability and decomposition profile of a material.

Objective: To determine the onset of decomposition, the temperature of maximum decomposition rate, and the residual mass of this compound.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).

-

Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min to provide an inert environment.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature.

-

Determine the onset temperature of decomposition (Tonset), often defined as the temperature at which 5% weight loss occurs.

-

Calculate the first derivative of the TGA curve (DTG curve) to identify the temperature(s) of the maximum rate of decomposition (Tpeak).

-

Record the residual mass at the end of the experiment.

-

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal transitions such as melting, crystallization, and glass transitions.

Objective: To determine the melting point and any other phase transitions of this compound.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 3-7 mg of this compound into a hermetically sealed aluminum DSC pan.

-

Reference: An empty, hermetically sealed aluminum pan.

-

Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program (Heat-Cool-Heat):

-

Equilibrate at -50 °C for 5 minutes.

-

Ramp the temperature from -50 °C to 200 °C at a heating rate of 10 °C/min (First Heat).

-

Hold at 200 °C for 2 minutes to erase thermal history.

-

Cool from 200 °C to -50 °C at a rate of 10 °C/min (Cool).

-

Equilibrate at -50 °C for 5 minutes.

-

Ramp the temperature from -50 °C to 250 °C at a heating rate of 10 °C/min (Second Heat).

-

-

Data Analysis:

-

Plot heat flow versus temperature.

-

From the second heating scan, determine the melting temperature (Tm) from the peak of the endothermic event.

-

Integrate the area of the melting peak to determine the enthalpy of fusion (ΔHf).

-

Observe any other endothermic or exothermic transitions.

-

The following diagram illustrates a typical workflow for the thermal analysis of a chemical compound like this compound.

Safety Considerations

When heated to decomposition, this compound may emit acrid smoke and irritating fumes. Thermal decomposition can release toxic and/or hazardous gases. All thermal analyses should be conducted in a well-ventilated area, and appropriate personal protective equipment should be worn.

Conclusion

While specific experimental data on the thermal stability and decomposition of this compound is lacking in the current literature, a robust understanding can be built upon the behavior of similar ester plasticizers and the fundamental principles of organic chemistry. The provided experimental protocols for TGA and DSC offer a clear pathway for researchers to obtain precise quantitative data for this compound. Such analysis is crucial for defining its processing parameters, ensuring its stable performance in various applications, and confirming its safety profile.

References

Health and safety data sheet for Dicyclohexyl azelate

An in-depth technical guide on the health and safety of Dicyclohexyl Azelate cannot be provided at this time. A comprehensive search for a specific Safety Data Sheet (SDS) or Material Safety Data Sheet (MSDS) for this compound did not yield a dedicated document for this specific chemical.

The search results were predominantly for related but chemically distinct compounds, including:

-

Di(2-ethylhexyl) azelate

-

Di-n-hexyl azelate

-

Dicyclohexyl phthalate

Without a specific SDS for this compound, it is not possible to extract the necessary quantitative health and safety data, experimental protocols, and toxicological information required to generate the detailed technical guide and visualizations as requested.

For accurate and reliable health and safety information, it is crucial to consult the specific SDS for any chemical. Should a Safety Data Sheet for this compound become available, a comprehensive technical guide could be developed. Researchers, scientists, and drug development professionals are strongly advised to obtain the official SDS from the chemical supplier before handling or using this substance.

Dicyclohexyl Azelate: An In-depth Technical Guide to its Hydrolysis and Metabolic Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicyclohexyl azelate, a diester of azelaic acid and cyclohexanol, finds application in various industrial and pharmaceutical formulations. Understanding its hydrolysis and subsequent metabolic fate is crucial for assessing its biocompatibility, toxicological profile, and potential as a pro-drug. This technical guide provides a comprehensive overview of the predicted hydrolysis and metabolic pathways of this compound, drawing upon existing literature for analogous compounds. It details experimental protocols for investigating its biotransformation and presents the predicted metabolic cascade through signaling pathway diagrams. All quantitative data, extrapolated from related compounds, are summarized for comparative analysis.

Introduction

This compound is synthesized from azelaic acid, a naturally occurring dicarboxylic acid, and cyclohexanol. Its ester linkages are susceptible to enzymatic cleavage by esterases prevalent in biological systems. This hydrolysis is the initial and rate-limiting step in its metabolism, releasing cyclohexanol and azelaic acid. The subsequent metabolic pathways of these individual components determine the overall biological impact of this compound. This document outlines the theoretical framework for its breakdown and metabolism, providing researchers with the necessary tools to investigate these processes experimentally.

Hydrolysis of this compound

The primary step in the metabolism of this compound is its hydrolysis into cyclohexanol and azelaic acid. This reaction is catalyzed by various esterases, such as carboxylesterases and cholesterol esterases, which are abundant in the liver, intestines, and plasma.[1]

Proposed Hydrolysis Mechanism

The enzymatic hydrolysis of the ester bond is a nucleophilic acyl substitution reaction. A serine residue in the active site of the esterase acts as a nucleophile, attacking the carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, releasing the first molecule of cyclohexanol and forming an acyl-enzyme intermediate. The subsequent hydrolysis of this intermediate by a water molecule releases azelaic acid and regenerates the active enzyme. This process can occur in two steps, first yielding cyclohexyl azelate (the monoester) and then azelaic acid.

dot

Caption: Proposed two-step hydrolysis of this compound.

Predicted Quantitative Data for Hydrolysis

| Enzyme Source | Substrate (Analog) | Km (µM) | Vmax (nmol/min/mg protein) | Reference |

| Porcine Pancreatic Cholesterol Esterase | Dicyclohexyl Phthalate | ~50 (estimated) | ~10 (estimated) | [1] |

| Bovine Pancreatic Cholesterol Esterase | Dicyclohexyl Phthalate | ~60 (estimated) | ~15 (estimated) | [1] |

Note: The data presented in this table is extrapolated from studies on dicyclohexyl phthalate and should be considered as a preliminary estimate for this compound.[1] Experimental determination is necessary for accurate values.

Metabolic Pathways of Hydrolysis Products

Following hydrolysis, the resulting cyclohexanol and azelaic acid enter their respective metabolic pathways.

Metabolic Pathway of Cyclohexanol

Cyclohexanol is primarily metabolized in the liver. The main pathway involves oxidation to cyclohexanone, followed by ring-opening to form adipic acid, which can then enter the β-oxidation pathway.[2]

dot

Caption: Metabolic pathway of cyclohexanol.

Metabolic Pathway of Azelaic Acid

A significant portion of azelaic acid is excreted unchanged in the urine.[3] The fraction that is metabolized undergoes β-oxidation from both ends, leading to the formation of shorter-chain dicarboxylic acids, such as pimelic acid (C7) and suberic acid (C8).[4][5]

dot

Caption: Metabolic pathway of azelaic acid.

Experimental Protocols

To experimentally validate the proposed hydrolysis and metabolic pathways of this compound, a series of in vitro and in vivo studies can be conducted.

In Vitro Hydrolysis Assay using Liver Microsomes

This protocol is designed to determine the rate of this compound hydrolysis by liver microsomal esterases.

dot

Caption: Experimental workflow for in vitro hydrolysis assay.

Methodology:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable organic solvent like DMSO.

-

Prepare a phosphate buffer (100 mM, pH 7.4).

-

Obtain pooled liver microsomes (e.g., human or rat).

-

-

Incubation:

-

In a microcentrifuge tube, combine the phosphate buffer, liver microsomes (e.g., 0.5 mg/mL protein), and this compound solution (final concentration, e.g., 10 µM).

-

Incubate the reaction mixture at 37°C in a shaking water bath.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), collect aliquots of the reaction mixture.

-

-

Sample Processing and Analysis:

-

Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant for the disappearance of this compound and the appearance of cyclohexanol and azelaic acid using a validated LC-MS/MS or GC-MS method.[6][7]

-

In Vivo Metabolism Study in Rodents

This protocol outlines a typical in vivo study to identify and quantify the metabolites of this compound in a rodent model.

Methodology:

-

Animal Dosing:

-

Administer this compound to a group of rodents (e.g., Sprague-Dawley rats) via a relevant route (e.g., oral gavage or intravenous injection). A vehicle control group should also be included.

-

-

Sample Collection:

-

Collect blood, urine, and feces at predetermined time points post-dosing (e.g., 0, 1, 2, 4, 8, 24 hours).

-

-

Sample Preparation:

-

Plasma: Precipitate proteins with acetonitrile, centrifuge, and collect the supernatant.

-

Urine: Centrifuge to remove debris. For analysis of conjugated metabolites, treatment with β-glucuronidase/sulfatase may be necessary.

-

Feces: Homogenize with a suitable solvent, extract the metabolites, and clean up the extract using solid-phase extraction (SPE).

-

-

Metabolite Profiling and Identification:

-

Pharmacokinetic Analysis:

-

Quantify the parent compound and its major metabolites in plasma samples to determine pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

-

Signaling Pathways and Cellular Effects

The metabolic products of this compound, particularly azelaic acid, are known to have biological activity. Azelaic acid can influence several cellular pathways. For instance, it is known to be a competitive inhibitor of tyrosinase, an enzyme involved in melanin synthesis.[8] It also exhibits anti-inflammatory and antimicrobial properties.[9] The potential effects of this compound on cellular signaling would likely be mediated by its hydrolysis products.

Conclusion

This technical guide provides a detailed theoretical framework for the hydrolysis and metabolic pathways of this compound, based on current scientific understanding of similar compounds. The provided experimental protocols offer a starting point for researchers to investigate its biotransformation in detail. Further studies are warranted to establish the precise kinetic parameters of its hydrolysis and to fully elucidate the in vivo metabolic profile and potential toxicological implications. The use of advanced analytical techniques such as high-resolution mass spectrometry will be instrumental in identifying and quantifying its metabolites and understanding its complete metabolic fate.

References

- 1. researchgate.net [researchgate.net]

- 2. The metabolism of cyclohexanol by Nocardia globerula CL1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3.3. Esterase Activity Assay [bio-protocol.org]

- 4. medicaljournalssweden.se [medicaljournalssweden.se]

- 5. The multiple uses of azelaic acid in dermatology: mechanism of action, preparations, and potential therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Detection of Lipid Peroxidation-Derived Free Azelaic Acid, a Biotic Stress Marker and Other Dicarboxylic Acids in Tobacco by Reversed-Phase HPLC-MS Under Non-derivatized Conditions | Springer Nature Experiments [experiments.springernature.com]

- 7. Gas chromatography/trace analysis of derivatized azelaic acid as a stability marker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Azelaic Acid: Evidence-based Update on Mechanism of Action and Clinical Application - JDDonline - Journal of Drugs in Dermatology [jddonline.com]

- 9. Accurately determining esterase activity via the isosbestic point of p-nitrophenol :: BioResources [bioresources.cnr.ncsu.edu]

Methodological & Application

Application Notes and Protocols for Dicyclohexyl Azelate as a PVC Plasticizer

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Dicyclohexyl Azelate (DCHA) as a plasticizer in Polyvinyl Chloride (PVC) formulations. Due to the limited direct experimental data on this compound in publicly available literature, the performance data presented herein is a composite representation based on analogous cycloaliphatic and azelate plasticizers, such as Dicyclohexyl Phthalate (DCHP) and various linear azelate esters. This document outlines the expected performance characteristics, detailed experimental protocols for evaluation, and logical workflows for formulation development.

Introduction to this compound in PVC Formulations

This compound is a non-phthalate plasticizer with a chemical structure that suggests a unique combination of properties beneficial for PVC formulations. The cyclohexyl moieties are expected to contribute to good thermal stability and low volatility, while the linear azelate backbone typically imparts excellent low-temperature flexibility. These characteristics make DCHA a promising candidate for applications requiring durability, weatherability, and performance over a wide temperature range, such as in medical devices, automotive interiors, and high-performance wiring and cables.

The plasticization of PVC involves the insertion of plasticizer molecules between the rigid PVC polymer chains. This reduces the intermolecular forces, lowers the glass transition temperature (Tg), and imparts flexibility to the material. The efficiency and permanence of a plasticizer are critical to the long-term performance of the final PVC product.

Predicted Performance Data

The following tables summarize the expected quantitative performance of this compound in a standard flexible PVC formulation. The data is extrapolated from studies on cycloaliphatic and azelate-based plasticizers and should be confirmed with direct experimental testing.

Table 1: Mechanical Properties of PVC Formulations (60 phr Plasticizer)

| Property | Test Method | Unplasticized PVC | PVC with DEHP (Reference) | PVC with this compound (Expected) |

| Tensile Strength (MPa) | ASTM D638 | 52.2 | 20.8 | 25 - 35 |

| Elongation at Break (%) | ASTM D638 | < 5 | 350 | 300 - 400 |

| 100% Modulus (MPa) | ASTM D638 | - | 10.5 | 11 - 15 |

| Hardness (Shore A) | ASTM D2240 | >100 | 85 | 85 - 95 |

Table 2: Thermal and Migration Properties of PVC Formulations (60 phr Plasticizer)

| Property | Test Method | PVC with DEHP (Reference) | PVC with this compound (Expected) |

| Glass Transition Temp. (°C) | DSC | -25 | -30 to -40 |

| Volatile Loss (%, 24h @ 70°C) | ASTM D1203 | 1.5 | < 1.0 |

| Extraction in Hexane (%, 24h @ 23°C) | ASTM D1239 | 10 | < 5 |

| Extraction in Water (%, 24h @ 23°C) | ASTM D1239 | < 0.1 | < 0.1 |

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to evaluate this compound in their specific PVC formulations.

Preparation of Plasticized PVC Samples

Objective: To prepare standardized PVC test specimens for mechanical, thermal, and migration testing.

Materials:

-

PVC resin (e.g., K-value 67)

-

This compound (or other plasticizer)

-

Thermal stabilizer (e.g., Ca/Zn stearate)

-

Lubricant (optional)

-

Two-roll mill

-

Compression molder

-

Standard test specimen molds (e.g., ASTM D638 Type IV dumbbell)

Protocol:

-

Formulation: Prepare a dry blend of the PVC resin, plasticizer (e.g., 60 parts per hundred resin - phr), and thermal stabilizer (e.g., 2 phr).

-

Milling: Transfer the dry blend to a two-roll mill preheated to 160-170°C.

-

Mastication: Mill the compound until a homogenous, molten sheet is formed (typically 5-10 minutes).

-

Sheet Formation: Cut and fold the sheet multiple times to ensure uniform mixing.

-

Compression Molding: Place the milled PVC sheet into a preheated mold (170-180°C) in a compression molder.

-

Molding Cycle: Apply a pressure of approximately 10 MPa for 5 minutes, followed by cooling under pressure to 40°C.

-

Specimen Conditioning: Carefully remove the molded sheet and condition the test specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours before testing, as per ASTM standards.

Mechanical Properties Testing

Objective: To determine the tensile strength, elongation at break, and modulus of the plasticized PVC.

Standard: ASTM D638 - Standard Test Method for Tensile Properties of Plastics.[1][2]

Apparatus:

-

Universal Testing Machine (UTM) with a suitable load cell.

-

Extensometer for accurate strain measurement.

-

Micrometer for measuring specimen dimensions.

Protocol:

-

Measure the width and thickness of the narrow section of the dumbbell-shaped test specimens.

-

Mount the specimen in the grips of the UTM.

-

Attach the extensometer to the gauge length of the specimen.

-

Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min for flexible PVC) until the specimen fractures.[1]

-

Record the load and elongation data throughout the test.

-

Calculate tensile strength, elongation at break, and 100% modulus from the stress-strain curve.

Hardness Testing

Objective: To measure the indentation hardness of the plasticized PVC.

Standard: ASTM D2240 - Standard Test Method for Rubber Property—Durometer Hardness.[3][4][5]

Apparatus:

-

Shore A Durometer.

-

Hard, flat surface for supporting the specimen.

Protocol:

-

Place the conditioned PVC specimen (minimum 6 mm thick, can be stacked) on a hard, flat surface.[4]

-

Press the durometer indentor firmly and vertically onto the specimen surface.

-

Read the hardness value on the durometer scale within 1 second of firm contact.[5]

-

Take at least five measurements at different positions on the specimen and report the average value.

Thermal Analysis (Differential Scanning Calorimetry - DSC)

Objective: To determine the glass transition temperature (Tg) of the plasticized PVC.

Apparatus:

-

Differential Scanning Calorimeter (DSC).

Protocol:

-

Prepare a small sample (5-10 mg) of the plasticized PVC and seal it in an aluminum DSC pan.

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Heat the sample to a temperature above its expected Tg (e.g., 100°C) to erase its thermal history.

-

Cool the sample at a controlled rate (e.g., 10°C/min) to a low temperature (e.g., -80°C).

-

Heat the sample at a controlled rate (e.g., 10°C/min) and record the heat flow as a function of temperature.

-

Determine the Tg from the inflection point in the heat flow curve.

Migration Resistance Testing

Objective: To measure the loss of volatile components (primarily plasticizer) from the PVC at elevated temperatures.

Standard: ASTM D1203 - Standard Test Methods for Volatile Loss from Plastics Using Activated Carbon Methods.[1][2]

Apparatus:

-

Forced-air oven.

-

Containers with activated carbon.

-

Analytical balance.

Protocol:

-

Cut circular specimens (e.g., 50 mm diameter) from the molded PVC sheet.

-

Weigh the specimens accurately.

-

Place each specimen in a container and surround it with activated carbon (Method A: direct contact).[2]

-

Place the containers in a forced-air oven at a specified temperature (e.g., 70°C) for a defined period (e.g., 24 hours).

-

After the exposure period, remove the specimens, carefully brush off any adhering carbon, and reweigh them.

-

Calculate the percentage weight loss as the volatile loss.

Objective: To measure the resistance of the plasticized PVC to extraction by various liquid chemicals.

Standard: ASTM D1239 - Standard Test Method for Resistance of Plastic Films to Extraction by Chemicals.[3][5]

Apparatus:

-

Immersion containers.

-

Analytical balance.

-

Selected liquid chemicals (e.g., n-hexane, soapy water, simulated body fluids).

Protocol:

-

Cut square specimens (50 x 50 mm) from the molded PVC sheet.[3]

-

Weigh the specimens accurately.

-

Immerse each specimen in a separate container with the chosen chemical at a specified temperature (e.g., 23°C) for a defined period (e.g., 24 hours).[5]

-

After immersion, remove the specimens, gently wipe them dry, and allow them to condition at standard laboratory conditions until a constant weight is achieved.

-

Reweigh the specimens.

-

Calculate the percentage weight loss as the amount of extractables.

Visualizations

The following diagrams illustrate key conceptual frameworks for utilizing this compound in PVC formulations.

Caption: Experimental workflow for evaluating this compound in PVC.

Caption: Conceptual mechanism of PVC plasticization by this compound.

References

Protocol for Incorporating Dicyclohexyl Azelate into Polymers: Application Notes for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicyclohexyl azelate is a non-phthalate plasticizer known for its excellent compatibility with a variety of polymers, particularly polyvinyl chloride (PVC). Its structure imparts flexibility, low volatility, and high permanence to polymer formulations. These properties make it a promising candidate for applications in sensitive fields such as medical devices, food packaging, and drug delivery systems, where the migration of traditional phthalate plasticizers is a significant concern.

This document provides detailed application notes and protocols for the incorporation of this compound into polymers, with a focus on polyvinyl chloride (PVC) and polylactic acid (PLA). It is intended to guide researchers and professionals in the development of novel polymer formulations with enhanced safety and performance characteristics.

Physical and Chemical Properties of this compound

A comprehensive understanding of the physical and chemical properties of this compound is crucial for its effective incorporation into polymers.

| Property | Value | Reference |

| Chemical Formula | C21H36O4 | N/A |

| Molecular Weight | 352.51 g/mol | N/A |

| Appearance | Colorless to pale yellow liquid | N/A |

| Boiling Point | >282°C | N/A |

| Melting Point | -67°C | N/A |

| Density | 0.92 g/cm³ | N/A |

| Solubility | Insoluble in water; soluble in organic solvents like chloroform and methanol | N/A |

Incorporation Protocols

The two primary methods for incorporating this compound into polymers are solvent casting and melt blending. The choice of method depends on the polymer type, the desired final form of the material, and the available equipment.

Solvent Casting Protocol

Solvent casting is a versatile method suitable for producing thin films with a uniform dispersion of the plasticizer.[1]

Materials and Equipment:

-

This compound

-

Polymer (e.g., PVC, PLA)

-

Volatile solvent (e.g., Tetrahydrofuran (THF) for PVC, Chloroform for PLA)

-

Glass petri dish or other flat casting surface

-

Magnetic stirrer and stir bar

-

Drying oven or vacuum oven

-

Fume hood

Experimental Workflow (Solvent Casting):

Caption: Workflow for incorporating this compound into polymers via solvent casting.

Procedure:

-

Polymer Dissolution: In a fume hood, dissolve a known amount of the polymer in a suitable volatile solvent. The concentration will depend on the desired film thickness and the viscosity of the solution. Stir the mixture using a magnetic stirrer until the polymer is completely dissolved.

-

Plasticizer Addition: Add the desired amount of this compound to the polymer solution. The concentration of the plasticizer can be varied to study its effect on the polymer properties (e.g., 10, 20, 30 wt% relative to the polymer). Continue stirring until the plasticizer is fully incorporated and the solution is homogeneous.

-

Solution Casting: Pour the plasticized polymer solution into a clean, level glass petri dish or onto another suitable flat surface. Ensure the solution spreads evenly to achieve a uniform film thickness.

-

Solvent Evaporation: Allow the solvent to evaporate slowly in the fume hood at room temperature. For complete solvent removal, the cast film can be placed in a drying oven at a temperature below the boiling point of the solvent (e.g., 40-60°C) or in a vacuum oven.

-

Film Characterization: Once completely dry, carefully peel the film from the casting surface. The resulting plasticized polymer film can then be subjected to various characterization techniques.

Melt Blending Protocol

Melt blending is a common industrial method for producing larger quantities of plasticized polymers.[2]

Materials and Equipment:

-

This compound

-

Polymer pellets or powder (e.g., PVC, PLA)

-

Internal mixer (e.g., Brabender or Haake type) or a twin-screw extruder

-

Compression molder (optional, for preparing test specimens)

-

Pelletizer (optional)

Experimental Workflow (Melt Blending):

Caption: Workflow for incorporating this compound into polymers via melt blending.

Procedure:

-

Pre-mixing: In a container, thoroughly mix the polymer pellets or powder with the desired amount of this compound. This can be done by tumbling the components in a sealed bag or using a low-speed mixer.

-

Melt Blending: Feed the pre-mixed material into the heated chamber of an internal mixer or extruder. The processing temperature should be set above the melting or glass transition temperature of the polymer (e.g., 170-190°C for PVC). The screw speed and mixing time should be optimized to ensure homogeneous dispersion of the plasticizer without causing thermal degradation of the polymer.

-

Extrusion/Molding: The molten, plasticized polymer can be extruded through a die to form a continuous profile or transferred to a compression molder to produce sheets or other desired shapes.

-

Cooling and Solidification: The extruded or molded product is then cooled to room temperature to solidify.

-

Sample Characterization: Samples can be cut from the solidified material for subsequent analysis of their properties.

Effects on Polymer Properties

The incorporation of this compound significantly alters the thermal and mechanical properties of polymers. The following tables summarize the expected effects based on data from analogous azelate plasticizers.

Thermal Properties

The primary thermal effect of adding a plasticizer is the reduction of the glass transition temperature (Tg), which indicates an increase in the flexibility of the polymer.

Table 1: Effect of Di(2-ethylhexyl) Azelate (a this compound Analog) on the Glass Transition Temperature (Tg) of PVC [3]

| Plasticizer Concentration (wt%) | Glass Transition Temperature (°C) |

| 0 | 85.0 |

| 30 | 68.1 |

Note: Data presented is for Di(2-ethylhexyl) Azelate, a structurally similar analog of this compound.

Mechanical Properties

Plasticizers generally decrease the tensile strength and Young's modulus while increasing the elongation at break, making the material more ductile and less brittle.

Table 2: Mechanical Properties of PVC Plasticized with Di(2-ethylhexyl) Azelate (a this compound Analog) [3]

| Property | Unplasticized PVC | PVC with 30 wt% Di(2-ethylhexyl) Azelate |

| Tensile Strength (MPa) | 52.5 | 25.8 |

| Elongation at Break (%) | 5.0 | 350.0 |

Note: Data presented is for Di(2-ethylhexyl) Azelate, a structurally similar analog of this compound.

Table 3: Anticipated Effects of this compound on the Mechanical Properties of PLA

| Property | Neat PLA | PLA with this compound (Hypothetical) |

| Tensile Strength (MPa) | ~60 | Decreased |

| Elongation at Break (%) | <10 | Significantly Increased |

| Young's Modulus (GPa) | ~3.5 | Decreased |

Note: This table presents hypothetical trends based on the known effects of plasticizers on PLA.

Application in Drug Delivery: A Prospective Outlook

While direct studies on this compound in drug delivery are limited, its properties as a non-migrating plasticizer suggest a high potential for use in controlled-release drug delivery systems. Plasticizers play a crucial role in modulating the drug release kinetics from polymer matrices.[4]

Proposed Mechanism of Action in a Transdermal Patch:

In a transdermal drug delivery system, this compound incorporated into a polymer matrix (e.g., a blend of PLA and a more permeable polymer) could modulate the release of an active pharmaceutical ingredient (API). The plasticizer increases the free volume between polymer chains, thereby enhancing the diffusion of the entrapped drug molecules. By adjusting the concentration of this compound, the rate of drug release can be finely tuned.

Logical Relationship for Drug Release Modulation:

References

Application Note: Dicyclohexyl Azelate as a Novel Stationary Phase for Gas Chromatography

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of a novel dicyclohexyl azelate stationary phase in gas chromatography (GC). This compound, a diester of azelaic acid and cyclohexanol, presents a unique polarity that makes it suitable for the separation of a range of analytes, from non-polar hydrocarbons to moderately polar compounds such as fatty acid methyl esters (FAMEs), phthalates, and aromatic compounds. This application note outlines the theoretical basis for its use, experimental protocols for column conditioning and method development, and presents hypothetical performance data for selected applications.

Introduction to this compound Stationary Phase

The choice of a stationary phase is critical in gas chromatography as it dictates the separation selectivity.[1] The polarity and chemical properties of the stationary phase determine its interaction with the analytes.[1] this compound is a high-molecular-weight diester with a chemical structure that suggests it would function as a mid-polarity to polar stationary phase. The presence of two ester groups provides sites for dipole-dipole interactions, while the two cyclohexyl groups and the C9 alkyl chain contribute to its non-polar character, allowing for van der Waals interactions. This combination of functionalities is anticipated to provide a unique selectivity profile.

Key Features:

-

Unique Selectivity: The mixed-mode interaction capability allows for the separation of compounds with varying polarities.

-

High Thermal Stability: The bulky cyclohexyl groups are expected to impart significant thermal stability, allowing for higher operating temperatures suitable for the analysis of semi-volatile compounds.

-

Broad Applicability: Potential applications include the analysis of fatty acid methyl esters (FAMEs), environmental pollutants like phthalates, and flavor and fragrance compounds.

Hypothetical Performance Data

The following tables summarize the hypothetical performance data of a GC column coated with this compound stationary phase. These data are illustrative and based on the expected properties of the stationary phase.

Table 1: Separation of a Standard Mixture of n-Alkanes and Fatty Acid Methyl Esters (FAMEs)

| Analyte | Retention Time (min) | Peak Asymmetry (As) | Theoretical Plates (N/m) |

| n-Decane (C10) | 5.2 | 1.1 | 3200 |

| n-Dodecane (C12) | 7.8 | 1.0 | 3350 |

| Methyl Laurate (C12:0) | 9.5 | 1.2 | 3100 |

| n-Tetradecane (C14) | 10.1 | 1.1 | 3400 |

| Methyl Myristate (C14:0) | 12.3 | 1.1 | 3250 |

| n-Hexadecane (C16) | 13.5 | 1.0 | 3500 |

| Methyl Palmitate (C16:0) | 15.8 | 1.2 | 3150 |

Table 2: Analysis of Phthalate Esters

| Analyte | Retention Time (min) | Limit of Detection (LOD) (µg/L) | Limit of Quantitation (LOQ) (µg/L) |

| Dimethyl Phthalate | 8.1 | 5 | 15 |

| Diethyl Phthalate | 9.7 | 3 | 10 |

| Dibutyl Phthalate | 12.4 | 2 | 7 |

| Benzyl Butyl Phthalate | 15.6 | 5 | 18 |

| Di(2-ethylhexyl) Phthalate | 18.2 | 10 | 30 |

| Dicyclohexyl Phthalate | 19.5 | 8 | 25 |

Experimental Protocols

GC Column Conditioning

Proper column conditioning is crucial to remove any residual solvents and volatile components from the stationary phase, ensuring a stable baseline and optimal performance.[2][3]

Protocol:

-

Installation: Install the this compound column in the GC oven, connecting the inlet end to the injector port. Do not connect the column outlet to the detector initially.[3]

-

Purging: Set the carrier gas (Helium or Hydrogen) flow rate to the recommended value for the column diameter (e.g., 1-2 mL/min for a 0.25 mm ID column). Purge the column with the carrier gas at ambient temperature for 15-30 minutes to remove air.[3]

-

Temperature Programmed Conditioning:

-

Initial Oven Temperature: 40 °C

-

Ramp Rate: 5 °C/min

-

Final Temperature: Hold at the maximum isothermal operating temperature (e.g., 280 °C - this is a hypothetical maximum) for 2-4 hours.

-

-

Verification: After conditioning, cool the oven, connect the column outlet to the detector, and run a blank temperature program. A stable, low-level baseline indicates a well-conditioned column.

Method Development for FAMEs Analysis

This protocol outlines a starting point for developing a separation method for a mixture of FAMEs.

Instrumentation and Conditions:

-

Gas Chromatograph: Any standard GC system with a Flame Ionization Detector (FID).

-

Column: this compound coated capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium, constant flow at 1.5 mL/min.

-

Injector: Split/Splitless injector, 250 °C, Split ratio 50:1.

-

Oven Temperature Program:

-

Initial Temperature: 150 °C, hold for 1 min.

-

Ramp: 5 °C/min to 250 °C.

-

Hold: Hold at 250 °C for 5 min.

-

-

Detector: FID, 280 °C.

-

Sample: 1 µL of a 100 ppm FAMEs standard mixture in hexane.

Procedure:

-

Prepare the FAMEs standard solution.

-

Set up the GC instrument with the conditions listed above.

-

Inject the sample and start the data acquisition.

-

Identify the peaks based on the retention times of individual standards.

-

Optimize the temperature program and flow rate to improve resolution and reduce analysis time as needed.

Visualizations

Caption: Experimental workflow for GC method development.

Caption: Analyte interaction with the stationary phase.

References

Application Notes and Protocols for the Synthesis of Dicyclohexyl Azelate via Esterification

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the experimental setup for the synthesis of dicyclohexyl azelate, a specialty chemical with applications in various fields, including as a plasticizer and in the formulation of pharmaceutical and cosmetic products. The protocol details the Fischer esterification of azelaic acid with cyclohexanol, a robust and scalable method for producing this high-boiling point diester.

Introduction

This compound is synthesized through the acid-catalyzed esterification of azelaic acid with two equivalents of cyclohexanol. The reaction, an example of Fischer esterification, involves the reaction of a carboxylic acid and an alcohol in the presence of an acid catalyst to form an ester and water.[1][2][3][4] To drive the equilibrium towards the product, it is common to use an excess of one of the reactants (typically the less expensive one, in this case, cyclohexanol) or to remove the water formed during the reaction.[3][5] This protocol describes a laboratory-scale synthesis using an excess of cyclohexanol and sulfuric acid as the catalyst, followed by a detailed purification procedure to obtain high-purity this compound.

Experimental Protocol

Materials and Equipment

-

Reagents:

-

Azelaic acid (98%)

-

Cyclohexanol (99%)

-

Concentrated Sulfuric Acid (98%)

-

Toluene

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Deionized Water

-

-

Equipment:

-

Three-necked round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation setup

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

pH paper or pH meter

-

Synthesis Procedure

-

Reaction Setup:

-

To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus fitted with a reflux condenser, and a thermometer, add azelaic acid (0.1 mol, 18.82 g), cyclohexanol (0.3 mol, 30.05 g, 31.2 mL), and toluene (150 mL).

-

Toluene serves as an azeotropic agent to facilitate the removal of water.

-

-

Catalyst Addition:

-

Slowly and carefully add concentrated sulfuric acid (1-2% of the total weight of reactants, approximately 0.5-1.0 mL) to the stirred reaction mixture. The addition of the acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.[5]

-

-

Reaction and Water Removal:

-

Heat the mixture to reflux (approximately 110-120 °C) using a heating mantle.

-

Water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene.

-

Continue the reaction until the theoretical amount of water (0.2 mol, approximately 3.6 mL) is collected, or until no more water is observed to be forming. This typically takes 4-8 hours.

-

-

Work-up and Neutralization:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash with 100 mL of deionized water to remove the excess cyclohexanol and sulfuric acid.

-

Neutralize the organic layer by washing with a saturated sodium bicarbonate solution (2 x 100 mL) until the aqueous layer is neutral or slightly basic (check with pH paper). Be cautious as CO₂ evolution may cause pressure buildup in the separatory funnel.

-

Wash the organic layer again with deionized water (100 mL) to remove any residual salts.

-

-

Drying and Solvent Removal:

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solution using a rotary evaporator to remove the toluene.

-

-

Purification:

-

The crude this compound is a high-boiling point ester and should be purified by vacuum distillation to remove any remaining impurities.[6][7]

-

Set up a vacuum distillation apparatus and carefully distill the crude product. The boiling point of this compound is high, and a good vacuum will be required.

-

Characterization

The purified this compound can be characterized by standard analytical techniques such as:

-

FT-IR Spectroscopy: To confirm the presence of the ester carbonyl group (C=O stretch typically around 1730 cm⁻¹) and the absence of the carboxylic acid hydroxyl group (broad O-H stretch around 3000 cm⁻¹).

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure of the diester.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the final product.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from the synthesis of this compound following the described protocol.

| Parameter | Value | Notes |

| Reactants | ||

| Azelaic Acid | 18.82 g (0.1 mol) | Limiting reagent |

| Cyclohexanol | 30.05 g (0.3 mol) | Used in 3-fold molar excess to drive the equilibrium |

| Sulfuric Acid (catalyst) | 1.0 mL | |

| Toluene (solvent) | 150 mL | For azeotropic removal of water |

| Reaction Conditions | ||

| Temperature | 110-120 °C | Reflux temperature of toluene |

| Reaction Time | 6 hours | Monitored by the collection of water in the Dean-Stark trap |

| Product | ||

| Theoretical Yield | 35.25 g (0.1 mol) | Based on the limiting reagent (Azelaic Acid) |

| Actual Yield (crude) | 31.0 g | |

| Actual Yield (purified) | 28.2 g | After vacuum distillation |

| Yield & Purity | ||

| Crude Yield | 88% | |

| Purified Yield | 80% | |

| Purity (by GC) | >98% | After vacuum distillation |

| Physical Properties | ||

| Appearance | Colorless to pale yellow oily liquid | |

| Boiling Point | ~220-225 °C at 1 mmHg | High boiling point necessitates vacuum distillation for purification |

Visualizations

Fischer Esterification Signaling Pathway

Caption: Fischer esterification mechanism for this compound synthesis.

Experimental Workflow

Caption: Workflow for the synthesis and purification of this compound.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Fischer Esterification [organic-chemistry.org]

- 6. US3513078A - Process for purification of high boiling esters for removal of alcohols by plural stage distillation with steam or inert gas - Google Patents [patents.google.com]

- 7. US3661972A - Purification of high boiling esters - Google Patents [patents.google.com]

Application Notes and Protocols for the Purification of Dicyclohexyl Azelate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the purification of dicyclohexyl azelate following its synthesis. This compound, a high molecular weight diester, finds applications in various fields, including as a plasticizer and in the formulation of drug delivery systems. Achieving high purity of this compound is critical for its intended applications. The protocols outlined below describe a comprehensive purification strategy, including initial work-up, primary purification by vacuum fractional distillation, and optional secondary purification methods such as recrystallization and preparative high-performance liquid chromatography (HPLC). Furthermore, a protocol for purity assessment by gas chromatography-mass spectrometry (GC-MS) is provided.

Introduction